molecular formula C15H14N2O2 B6462404 4-[(1-benzoylazetidin-3-yl)oxy]pyridine CAS No. 2549029-20-9

4-[(1-benzoylazetidin-3-yl)oxy]pyridine

Cat. No.: B6462404
CAS No.: 2549029-20-9
M. Wt: 254.28 g/mol
InChI Key: HWUNCUINDHXJEJ-UHFFFAOYSA-N
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Description

4-[(1-Benzoylazetidin-3-yl)oxy]pyridine is a pyridine derivative featuring a benzoyl-substituted azetidine ring (a four-membered nitrogen-containing heterocycle) linked via an oxygen atom at the 4-position of the pyridine ring. This structural motif combines the aromaticity and electron-deficient nature of pyridine with the conformational constraints of the azetidine ring and the lipophilic benzoyl group. Comparative analysis with structurally related pyridine derivatives can elucidate trends in physicochemical properties, synthetic strategies, and intermolecular interactions.

Properties

IUPAC Name

phenyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUNCUINDHXJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine typically involves the reaction of 4-hydroxypyridine with 1-benzoylazetidine under suitable conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-benzoylazetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: 4-[(1-benzylazetidin-3-yl)oxy]pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1-benzoylazetidin-3-yl)oxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The benzoylazetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk and Melting Points : Chloro- and aryl-substituted pyridines (e.g., compounds) exhibit high melting points (268–287°C), likely due to strong intermolecular forces (e.g., halogen bonds, hydrogen bonding) and planar aromatic stacking. In contrast, 4-(anthracen-9-yl)pyridine’s bulky anthracene group promotes π-π interactions but may reduce crystallinity compared to smaller substituents .
  • Synthetic Strategies :
    • Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups (e.g., anthracene in ).
    • Oxidative cyclization (e.g., sodium hypochlorite-mediated ring closure in ) offers a green route to fused heterocycles like triazolopyridines.
    • The target compound’s synthesis might involve nucleophilic substitution (azetidine oxygen linkage) or palladium-catalyzed coupling.
  • Intermolecular Interactions :
    • Anthracene-substituted pyridines form 1D chains via C–H···C(π) interactions, while triazolopyridines exploit hydrogen bonding for crystal packing .
    • The azetidine ring in this compound could engage in hydrogen bonding (via NH) or steric hindrance due to its strained four-membered structure.

Biological Activity

4-[(1-benzoylazetidin-3-yl)oxy]pyridine is a synthetic compound belonging to the class of pyridine derivatives, which have been recognized for their diverse biological activities, including antimicrobial and antiviral properties. This compound, characterized by a pyridine ring substituted with a benzoylazetidinyl ether group, shows promise in medicinal chemistry due to its potential interactions with various biological targets.

Structural Characteristics

The molecular structure of this compound can be analyzed through various techniques, such as X-ray crystallography. Key structural data include:

Property Value
Molecular FormulaC14_{14}H14_{14}N2_{2}O
Molecular Weight238.27 g/mol
Bond Lengths (C–C)~1.33 Å
Bond Lengths (C–N)~1.47 Å

The presence of both the pyridine and azetidine moieties contributes to its biological activity by enabling interactions with enzymes or receptors through hydrogen bonding and π-stacking interactions.

The biological activity of this compound largely depends on its ability to interact with specific enzymes and receptors. It may exhibit inhibitory effects on various biological pathways, including those involved in microbial resistance and viral replication. The compound's mechanism of action is still under investigation, but preliminary studies suggest potential applications in treating conditions like cancer and inflammatory diseases.

Biological Activity

Research indicates that compounds similar to this compound have demonstrated:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Antiviral Properties : Potential inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridine derivatives:

  • Anticancer Activity : A study focusing on pyridine variants revealed their potential as anti-glioblastoma agents. The research highlighted the structural modifications that enhance blood-brain barrier (BBB) penetration and reduce cardiotoxicity, suggesting that similar modifications might enhance the efficacy of this compound against brain tumors .
  • Inhibition of PAD Enzymes : Compounds that inhibit peptidylarginine deiminase (PAD) enzymes have shown promise in treating autoimmune diseases such as rheumatoid arthritis. The structural characteristics of this compound may allow it to function similarly, potentially modulating immune responses .
  • Computational Studies : Computational modeling has been employed to predict the pharmacokinetic properties of pyridine derivatives, including solubility and BBB penetration. These studies provide insights into optimizing the design of this compound for therapeutic applications .

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